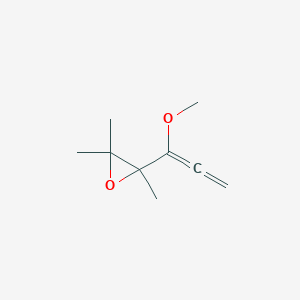
2-(1-Methoxypropadienyl)-2,3,3-trimethyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methoxypropadienyl)-2,3,3-trimethyloxirane is an organic compound characterized by its unique structure, which includes an oxirane ring and a methoxypropadienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxypropadienyl)-2,3,3-trimethyloxirane typically involves the reaction of propylene oxide with methanol in the presence of a catalyst. One method involves using a racemic catalyst with a polydentate ligand complexed with a metal atom, which facilitates the reaction under controlled conditions . The reaction conditions often include maintaining a specific temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction efficiency and product quality. The use of advanced catalysts and purification techniques is crucial to minimize by-products and achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methoxypropadienyl)-2,3,3-trimethyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols or ethers.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various oxides, alcohols, and substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-(1-Methoxypropadienyl)-2,3,3-trimethyloxirane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a biological indicator.
Industry: The compound is used as a solvent, antifreeze agent, and in the production of coatings and inks.
Mechanism of Action
The mechanism of action of 2-(1-Methoxypropadienyl)-2,3,3-trimethyloxirane involves its interaction with molecular targets through its functional groups. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biological and chemical pathways . The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1-Methoxypropadienyl)-2,3,3-trimethyloxirane include:
- 1-Methoxypropan-2-ol
- Propylene glycol methyl ether
- 2-Methoxy-1-propanol
Uniqueness
This compound is unique due to its combination of an oxirane ring and a methoxypropadienyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
61186-73-0 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
InChI |
InChI=1S/C9H14O2/c1-6-7(10-5)9(4)8(2,3)11-9/h1H2,2-5H3 |
InChI Key |
MBFGIOFMEXHJNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)(C)C(=C=C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



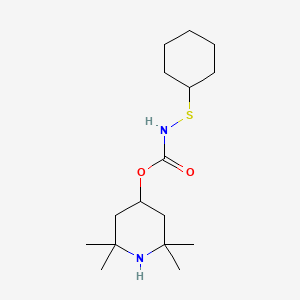
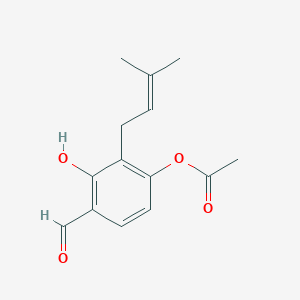
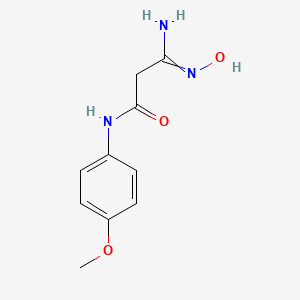
![Triphenyl[(selenophen-3-yl)methyl]phosphanium bromide](/img/structure/B14576839.png)
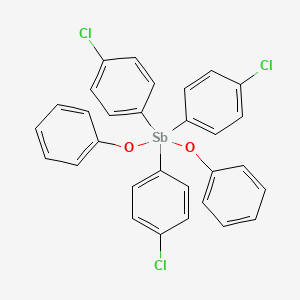
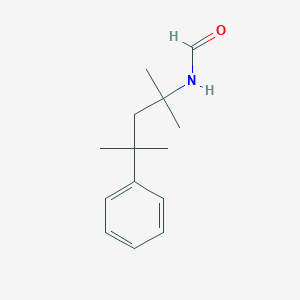
![Triethyl{2-[(propan-2-yl)sulfanyl]ethenyl}germane](/img/structure/B14576876.png)

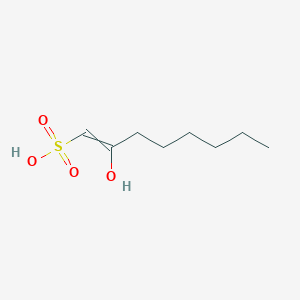
![7-Azabicyclo[4.1.0]heptane, 1-phenyl-2-(phenylthio)-](/img/structure/B14576891.png)
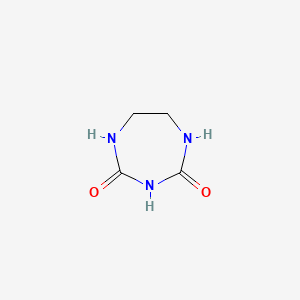
![Oxo{3-[(propan-2-yl)amino]propoxy}phosphaniumolate](/img/structure/B14576897.png)

